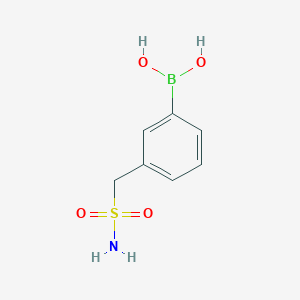![molecular formula C18H27NO10 B13866632 (2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate is a complex organic compound with multiple functional groups It is characterized by its piperidinetriol core, which is substituted with acetyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by selective acetylation. The reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving acetylation and deacetylation. It serves as a model substrate for investigating the mechanisms of these enzymatic processes .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit biological activities such as anti-inflammatory or antimicrobial effects, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate involves its interaction with specific molecular targets. The acetyloxy groups can be hydrolyzed to release acetic acid, which may participate in various biochemical pathways. Additionally, the piperidinetriol core can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups but different core structure.
Benzotrifluoride: Another compound with trifluoromethyl groups, used in similar applications.
Uniqueness
The uniqueness of (2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate lies in its combination of acetyloxy and piperidinetriol groups. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H27NO10 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-[(2R,3S,4R,5S)-3,4,5-triacetyloxy-2-(acetyloxymethyl)piperidin-1-yl]ethyl acetate |
InChI |
InChI=1S/C18H27NO10/c1-10(20)25-7-6-19-8-16(27-12(3)22)18(29-14(5)24)17(28-13(4)23)15(19)9-26-11(2)21/h15-18H,6-9H2,1-5H3/t15-,16+,17+,18-/m1/s1 |
InChI Key |
LRINRYLQPLAJIR-VSZNYVQBSA-N |
Isomeric SMILES |
CC(=O)OCCN1C[C@@H]([C@H]([C@H]([C@H]1COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCCN1CC(C(C(C1COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



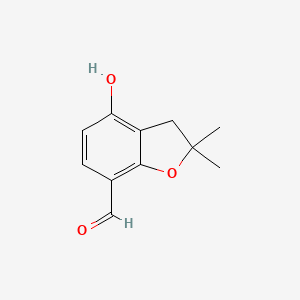
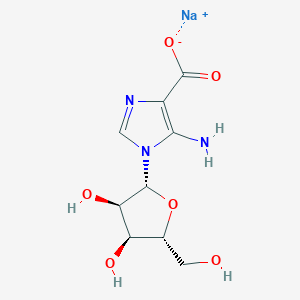
![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)
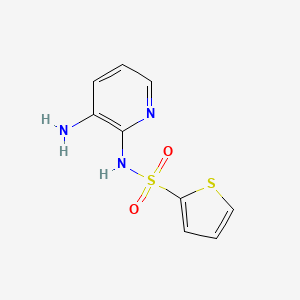
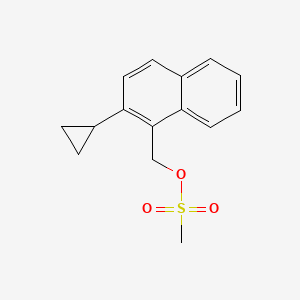
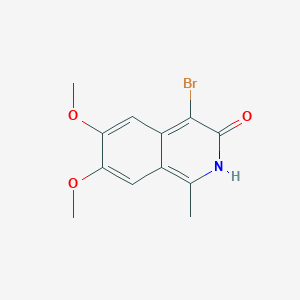
![tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13866607.png)
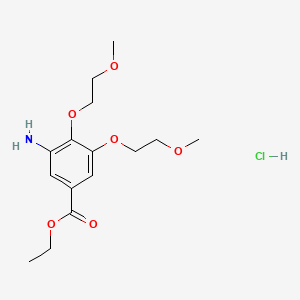
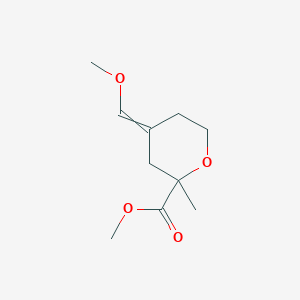
![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![3-[4-(Oxan-4-yl)piperazin-1-yl]aniline](/img/structure/B13866636.png)
![4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866639.png)
